molecular formula C13H9ClO2 B1272401 2-(3-Chlorophenoxy)benzaldehyde CAS No. 181297-72-3

2-(3-Chlorophenoxy)benzaldehyde

Cat. No.: B1272401
CAS No.: 181297-72-3
M. Wt: 232.66 g/mol
InChI Key: JEPWDAWNQGZIFB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)benzaldehyde (CAS: 181297-72-3) is a chlorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 3-chlorophenoxy group at the 2-position. Its molecular formula is C₁₃H₉ClO₂, with a molecular weight of 232.66 g/mol . This compound is primarily utilized in synthetic organic chemistry as an intermediate for synthesizing more complex derivatives, such as oximes, azomethines, or coordination complexes. The 3-chlorophenoxy group enhances its lipophilicity and electronic properties, making it a versatile building block for pharmaceuticals, agrochemicals, or photoluminescent materials.

Properties

IUPAC Name

2-(3-chlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPWDAWNQGZIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376952
Record name 2-(3-chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181297-72-3
Record name 2-(3-chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Chlorophenoxy)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-chlorophenol with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenoxy)benzaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting their activity and function. The compound may also interact with cellular pathways, leading to changes in gene expression and protein synthesis. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(3-Chlorophenoxy)benzaldehyde and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological/Functional Relevance
This compound 181297-72-3 C₁₃H₉ClO₂ 232.66 Not reported Aldehyde, 3-chlorophenoxy Intermediate for oximes, azomethines
2-(4-Chloro-3-fluorophenoxy)benzaldehyde 338393-57-0 C₁₃H₈ClFO₂ 250.65 66–68 Aldehyde, 4-Cl-3-F-phenoxy Enhanced electron-withdrawing effects due to fluorine; potential photostability
This compound oxime 449778-76-1 C₁₃H₁₀ClNO₂ 247.67 Not reported Oxime, 3-chlorophenoxy Chelating agent for metal complexes (e.g., zinc)
5-Chloro-2-hydroxy-3-methylbenzaldehyde 23602-63-3 C₈H₇ClO₂ 170.59 Not reported Aldehyde, 5-Cl, 2-OH, 3-Me Improved solubility via hydroxyl group; antitumor activity in fungal derivatives
3-Chlorobenzaldehyde 587-04-2 C₇H₅ClO 140.57 Not reported Aldehyde, 3-Cl Simpler structure; irritant; used in bulk synthesis

Structural and Electronic Comparisons

  • Substituent Effects: The 3-chlorophenoxy group in this compound increases steric bulk and lipophilicity compared to simpler derivatives like 3-chlorobenzaldehyde. Fluorine Substitution: In 2-(4-chloro-3-fluorophenoxy)benzaldehyde, the fluorine atom introduces strong electron-withdrawing effects, likely improving thermal stability and altering reactivity in electrophilic substitutions . Oxime Functionalization: The oxime derivative (CAS 449778-76-1) adds a nucleophilic NH₂ group, enabling coordination with transition metals (e.g., zinc), which is critical for photoluminescent or catalytic applications .

Physicochemical Properties

  • Molecular Weight and Solubility: Bulkier derivatives (e.g., this compound) exhibit higher molecular weights (>230 g/mol) compared to simpler aldehydes like 3-chlorobenzaldehyde (140.57 g/mol). This reduces aqueous solubility but improves organic solvent compatibility .

Biological Activity

2-(3-Chlorophenoxy)benzaldehyde, an organic compound with the molecular formula C13H9ClO2, is a chlorinated derivative of benzaldehyde. Its unique structural arrangement, characterized by a chlorophenoxy group attached to a benzene ring, influences its reactivity and biological interactions. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound is known for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield valuable intermediates for further chemical synthesis. Notably, the aldehyde group can be oxidized to form carboxylic acids or reduced to produce alcohols.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. The mechanism typically involves a nucleophilic attack by the oxime derivative on the phosphorylated enzyme, leading to enzyme reactivation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies suggest that this compound may also possess anticancer properties. It has been evaluated for its cytotoxic effects against different cancer cell lines, including HeLa cells. The results indicated that certain derivatives of this compound demonstrated significant cytotoxicity at nanomolar concentrations while showing low toxicity to normal cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation in parasites such as Plasmodium falciparum, the causative agent of malaria. The inhibition of DHFR can lead to antimalarial effects, highlighting the compound's potential in treating drug-resistant strains of the parasite .

Study on Antimalarial Activity

A study evaluated the antimalarial activity of several derivatives related to this compound against both drug-sensitive and drug-resistant strains of P. falciparum. The most potent derivative exhibited an IC50 value in the low nanomolar range (IC50 = 2.66 nM), demonstrating significant efficacy without cytotoxic effects on mammalian cells .

Compound NameIC50 (nM)Toxicity (µM)
1-(3-(2,4-Dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine2.66>100
Other derivativesVariesVaries

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Synthesis of Novel Derivatives : Modifying the existing structure could enhance biological activity and selectivity.
  • Mechanistic Studies : Further investigation into the mechanisms underlying its antimicrobial and anticancer activities will provide insights into optimizing its efficacy.
  • Clinical Trials : Promising results from preclinical studies warrant clinical trials to evaluate safety and efficacy in humans.

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